![molecular formula C22H21ClFN5O2 B3010350 N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-76-9](/img/structure/B3010350.png)
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide
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Description
The compound of interest, N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide, is a chemical entity that appears to be related to a class of compounds with significant pharmacological potential. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the piperazine ring, the carboxamide linkage, and the presence of halogenated aromatic systems are recurrent themes in the research of compounds with potential therapeutic applications. For instance, compounds with the piperazine moiety and carboxamide linkage have been explored for their selectivity towards dopamine D3 receptors, which is critical for the development of treatments for neurological disorders .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that include the formation of the piperazine ring, the introduction of the carboxamide group, and the attachment of various aromatic systems. For example, the synthesis of N-aryl piperazine derivatives often includes cyclization reactions, halogenation, and subsequent coupling with boronic acids in the presence of palladium catalysts . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific chloro-fluoro-phenyl and phenoxypyrimidinyl substituents.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a central piperazine ring, which is a common scaffold in medicinal chemistry due to its ability to interact with biological targets. The carboxamide linkage is another important feature that can influence the binding affinity and selectivity of the compound towards certain receptors . The halogenated aromatic groups, such as the chloro and fluoro substituents, can also affect the compound's pharmacokinetic properties and metabolic stability.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the carboxamide group and the halogenated aromatic systems. The carboxamide group could engage in hydrogen bonding and other non-covalent interactions, which are important for the biological activity of the compound. The halogen atoms could be involved in halogen bonding and could also influence the electronic properties of the aromatic systems, potentially affecting the compound's reactivity in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are crucial for their pharmacological profile. The presence of the piperazine ring generally confers a basic character to the molecule, which can affect its solubility and permeability. The carboxamide linkage is polar and can contribute to the compound's solubility in water. The halogenated aromatic systems can impact the lipophilicity of the compound, which is an important factor in its ability to cross biological membranes and reach its target sites within the body .
Scientific Research Applications
Synthesis and Chemical Modification
Synthesis Approaches : Research on similar compounds includes alternative synthesis routes, as seen in the synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide. This compound was achieved by coupling between specific carboxamide and ethan-1-ol derivatives (Shahinshavali et al., 2021).
Chemical Modification for Specific Functions : The study of compounds like N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635 reveals how chemical modification can tailor compounds for specific receptor targeting, in this case, serotonin 5-HT(1A) receptors (García et al., 2014).
Biological Evaluation and Potential Applications
Antimicrobial and Antiviral Activities : Compounds like new urea and thiourea derivatives of piperazine doped with febuxostat have been synthesized and evaluated for anti-TMV and antimicrobial activities. Such research indicates potential antimicrobial applications for structurally related compounds (Reddy et al., 2013).
Molecular Docking and Receptor Binding : The synthesis, estrogen receptor binding affinity, and molecular docking of pyrimidine-piperazine-chromene and -quinoline conjugates provide insights into how compounds with similar structures might interact with biological receptors, suggesting potential applications in drug design (Parveen et al., 2017).
Structural and Pharmacokinetic Analysis
Crystal Structure Analysis : Studies like the crystal structure and Hirshfeld surface analysis of hydrochloride salts of related compounds offer valuable information on the structural aspects, which is critical for understanding the behavior and potential applications of these compounds in scientific research (Ullah & Stoeckli-Evans, 2021).
Metabolism in Clinical Contexts : Understanding the metabolism of related compounds, as seen in the study of the metabolism of flumatinib in chronic myelogenous leukemia patients, provides crucial insights into how similar compounds might be metabolized in the human body, affecting their potential therapeutic use (Gong et al., 2010).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-15-25-20(14-21(26-15)31-17-5-3-2-4-6-17)28-9-11-29(12-10-28)22(30)27-16-7-8-19(24)18(23)13-16/h2-8,13-14H,9-12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQRJOTNBPRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide |
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